![molecular formula C18H15NO5S B2542819 (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione CAS No. 865614-18-2](/img/structure/B2542819.png)
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione" is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound containing a thiazolidine ring fused with a 1,3-dione structure. This class of compounds has been extensively studied due to their potential biological activities, including antidiabetic and antiproliferative effects.
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives typically involves the condensation of an aldehyde with a thiazolidine ring. In the context of the provided papers, novel derivatives have been synthesized by reacting different substituted aromatic sulfonyl chlorides and alkyl halides with the thiazolidine-2,4-dione core . The synthesized compounds were characterized using techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses. These methods ensure the correct structure and purity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is crucial for their biological activity. The presence of substituents on the aromatic ring, such as hydroxy and methoxy groups, can significantly influence the compound's interaction with biological targets. The structure-activity relationship (SAR) studies mentioned in the papers indicate that certain moieties, such as the 5-(4-oxybenzyl) group, are essential for substantial biological activity . This suggests that the molecular structure of the compound , with its specific substituents, may play a key role in its biological effects.
Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives can undergo various chemical reactions due to the reactive sites present in their structure. The aldehyde group can participate in further condensation reactions, while the thiazolidine ring can be involved in nucleophilic substitutions. The papers do not provide specific details on the chemical reactions of the compound , but the general reactivity of this class of compounds suggests that they could be modified to enhance their biological properties or to create prodrugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and hydroxy groups can affect the compound's solubility in various solvents, which is important for its bioavailability. The papers do not provide explicit data on the physical and chemical properties of the specific compound , but these properties are generally determined using standard analytical techniques and are important for the development of pharmaceutical agents .
Relevant Case Studies
The papers provided discuss the antiproliferative activity of thiazolidine-2,4-dione derivatives against various human cancer cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells . Additionally, the hypoglycemic and hypolipidemic activities of these compounds were evaluated in genetically obese and diabetic mice, indicating their potential as antidiabetic agents . These studies serve as relevant case studies for the biological activities of thiazolidine-2,4-dione derivatives and suggest that the compound may also possess similar properties.
科学的研究の応用
Neurotransmitter Metabolism
Research on various compounds has explored their impact on neurotransmitter metabolism, particularly in relation to conditions like Parkinson's disease and schizophrenia. For example, studies on the metabolism of monoamine neurotransmitters have highlighted the role of specific metabolites in neurological disorders. Compounds affecting the levels of monoamine metabolites in cerebrospinal fluid could have implications for understanding and treating such conditions (Burns et al., 1985).
Tyrosine Metabolism Disorders
Compounds that interfere with or modify the metabolism of amino acids like tyrosine have been studied for their potential in treating hereditary disorders such as tyrosinemia and alkaptonuria. Nitisinone, for instance, has been used to treat hereditary tyrosinemia type 1 by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), highlighting the therapeutic potential of compounds affecting amino acid metabolism (Lock et al., 2014).
Neurotoxicity Studies
The study of neurotoxicity, particularly in relation to substances like MDMA (Ecstasy), has explored the formation of harmful metabolites that can affect brain function. Understanding the metabolic pathways and the formation of neurotoxic metabolites is crucial for assessing the risks and potential therapeutic interventions for neurotoxicity. This research could inform the study of similar compounds and their effects on the brain (Perfetti et al., 2009).
Metabolite Analysis in Human Health
Investigations into the urinary and cerebrospinal fluid (CSF) metabolites of neurotransmitters and other biologically active compounds have provided insights into various psychiatric and neurological conditions. The analysis of these metabolites can reveal alterations in biochemical pathways associated with diseases such as depression, schizophrenia, and Parkinson's disease, offering potential targets for therapeutic intervention (Gattaz et al., 1982).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-23-14-6-4-3-5-12(14)19-17(21)16(25-18(19)22)10-11-7-8-13(20)15(9-11)24-2/h3-10,20H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHSODZLCYKYCY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

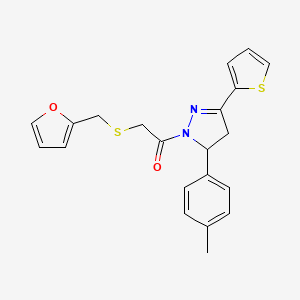
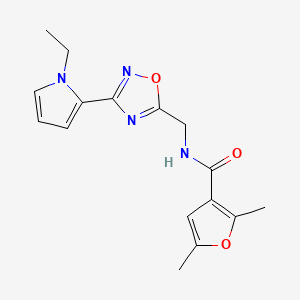

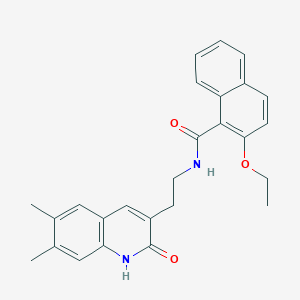

![1-Azaspiro[4.4]nonan-3-ol;hydrochloride](/img/structure/B2542743.png)

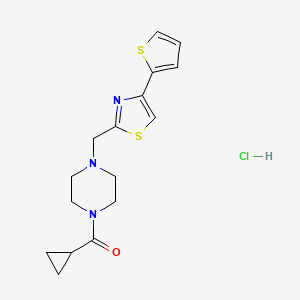
![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)
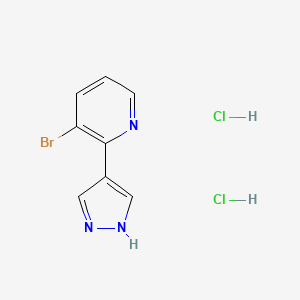
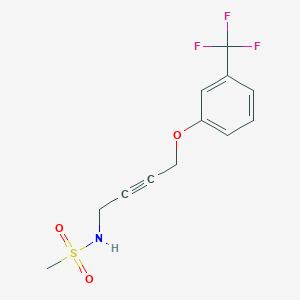
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2542757.png)
![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)
![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)